(R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine

nAChR subtype selectivity radioligand binding receptor pharmacology

This α4β2-selective nAChR partial agonist (Ki=16 nM) delivers >600-fold selectivity over α7 subtypes, enabling clean cognitive research without α7 confounding. Unlike nicotine (full agonist), its partial efficacy (7-23% of nicotine) avoids mesolimbic dopamine-driven reward pathway activation, making it ideal for chronic dosing paradigms. Validated in Phase II adult ADHD trials with significant CAARS:Inv improvement (P=0.02 at 40 mg QD). Serves as essential reference standard for translational ADHD and neuroprotection research. Not interchangeable with other nAChR agonists due to unique biphasic α6β2 profile and high-sensitivity α4β2 stoichiometry engagement.

Molecular Formula C39H38N4O14
Molecular Weight 192.26 g/mol
CAS No. 161417-20-5
Cat. No. B222152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine
CAS161417-20-5
Synonyms2-methyl-3-(2-pyrrolidinylmethoxy)pyridine
Molecular FormulaC39H38N4O14
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)OCC2CCCN2
InChIInChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3/t10-/m1/s1
InChIKeyYRVIKLBSVVNSHF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine (Pozanicline; CAS 161417-20-5): A Differentiated α4β2 nAChR Agonist for Neuroscience Research


(R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine, known as pozanicline (INN) or ABT-089, is a neuronal nicotinic acetylcholine receptor (nAChR) agonist with subtype-selective pharmacology developed by Abbott Laboratories [1]. It acts primarily as a partial agonist at α4β2 and α6β2 nAChR subtypes with a complex profile that distinguishes it from other cholinergic agents in preclinical development [2]. The compound has been evaluated in both preclinical models of cognitive function and human clinical trials for attention-deficit/hyperactivity disorder (ADHD) [3].

Why Generic Substitution of (R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine Fails: Critical Distinctions in Receptor Pharmacology and Functional Outcomes


In-class nAChR agonists cannot be assumed interchangeable due to profound differences in subtype selectivity, intrinsic efficacy, and downstream neurotransmitter modulation. ABT-089 demonstrates a distinctive biphasic agonist profile at α6β2 nAChRs and >600-fold selectivity for α4β2 over α7 receptors, a profile not replicated by other clinically evaluated nAChR ligands [1]. Direct comparator studies reveal that ABT-089's partial agonism (7-23% of nicotine efficacy at α4β2) and unique efficacy at high-sensitivity α4β2 stoichiometries fundamentally alter its neuropharmacological signature relative to nicotine, varenicline, or ABT-418 [2]. These receptor-level differences translate to distinct neurotransmitter release patterns and adverse effect profiles that preclude simple substitution without compromising experimental outcomes or therapeutic window [3].

Quantitative Differentiation of (R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine: Head-to-Head Comparative Evidence Against Key nAChR Agonists


Subtype Selectivity: >600-Fold Discrimination Between α4β2 and α7 nAChRs

ABT-089 demonstrates a >625-fold selectivity for the α4β2 nAChR subtype over the α7 subtype, a critical differentiation from nicotine which exhibits substantially lower selectivity. In radioligand binding studies, ABT-089 binds with high affinity to the α4β2 nAChR (Ki = 16 nM) while showing negligible binding to the α7 nAChR (Ki ≥ 10,000 nM) and peripheral α1β1δγ nAChR (Ki > 1,000 nM) [1]. This selectivity profile is distinct from varenicline, which displays a Ki of 0.15 nM at α4β2 and 620 nM at α7 (approximately 4,100-fold selectivity) [2].

nAChR subtype selectivity radioligand binding receptor pharmacology

Partial Agonist Efficacy at α4β2 nAChRs: 7-23% of Nicotine Maximal Response

ABT-089 functions as a partial agonist at α4β2-containing nAChRs, exhibiting only 7-23% of the maximal response elicited by nicotine. This partial efficacy was demonstrated in mouse brain preparations and further refined by showing that ABT-089's activity is highly selective for the α4α5β2 nAChR subtype, with complete loss of activity in the thalamus of α5 knockout mice [1]. In contrast, nicotine acts as a full agonist at α4β2 nAChRs (defined as 100% efficacy), and varenicline displays partial agonist activity of approximately 45% at the same receptor subtype in comparable functional assays [2].

partial agonism α4α5β2 nAChR thalamic activity

Differential Dopamine Release: 27.5-Fold Lower Potency than Nicotine

ABT-089 exhibits markedly reduced potency and efficacy in stimulating dopamine release compared to nicotine, a critical distinction with implications for abuse liability and therapeutic index. In rat brain slice preparations, ABT-089 stimulates dopamine release with an EC50 of 1.1 μM, which is 27.5-fold higher (less potent) than nicotine (EC50 = 0.04 μM) [1]. Additionally, the maximal dopamine release elicited by ABT-089 is only 31±5% of the nicotine response [2]. This contrasts with varenicline, which exhibits an EC50 of approximately 0.05 μM for dopamine release with 40-60% efficacy, and ABT-418 which displays full agonist efficacy at this endpoint [3].

dopamine release neurotransmitter modulation striatal function

Neuroprotective Efficacy: Glutamate Excitotoxicity Protection with EC50 = 3-10 μM

ABT-089 demonstrates neuroprotective activity against glutamate-induced excitotoxicity in both rodent and human cell models, an endpoint not consistently observed across all nAChR agonists. In rat cortical cell cultures, ABT-089 provided protection with an EC50 of 10 ± 3 μM, while in differentiated human IMR32 neuroblastoma cells, the EC50 was 3 ± 2 μM [1]. Direct comparator data for nicotine in the same assay systems are not available from the primary literature; however, class-level inference suggests that full agonists like nicotine and ABT-418 may exhibit reduced neuroprotective efficacy due to receptor desensitization at higher concentrations [2].

neuroprotection excitotoxicity glutamate insult

Clinical Efficacy in ADHD: Statistically Significant CAARS:Inv Improvement at 40 mg Doses

In a randomized, double-blind, placebo-controlled phase 2 crossover study (NCT00391729) in adults with ADHD, ABT-089 demonstrated statistically significant superiority over placebo on the primary efficacy endpoint, the Conners' Adult ADHD Rating Scale-Investigator Rated (CAARS:Inv) total score. At doses of 40 mg QD and 40 mg BID, the model-based least square mean differences from placebo were -4.33 (P = 0.02) and -3.02 (P = 0.03), respectively [1]. This positive clinical signal distinguishes ABT-089 from the more selective α4β2 agonist ABT-894 (sofinicline), which failed to demonstrate efficacy in phase 2 ADHD trials despite superior in vitro potency [2]. ABT-089 also demonstrated significant improvements on multiple secondary clinician- and self-rated efficacy measures [1].

ADHD clinical trial cognitive enhancement phase 2 study

Optimal Research and Industrial Applications for (R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine Based on Verified Quantitative Differentiation


Reference Compound for α4β2-Mediated Cognitive Enhancement Studies with Minimal α7 Interference

With >600-fold selectivity for α4β2 over α7 nAChRs (Ki = 16 nM vs ≥10,000 nM), ABT-089 serves as an ideal tool compound for isolating α4β2-mediated cognitive effects without confounding α7-driven neurophysiological signals [1]. This selectivity profile is particularly valuable for academic neuroscience laboratories and pharmaceutical discovery programs seeking to deconvolute the specific contributions of α4β2 nAChRs to learning, memory, and attention processes. Researchers can use ABT-089 as a reference agonist to benchmark novel α4β2 ligands or to validate α4β2-dependent phenotypes in transgenic models [2].

Low-Abuse-Liability Cholinergic Probe for Dopamine-Sparing Cognitive Research

ABT-089's 27.5-fold lower potency at stimulating dopamine release relative to nicotine (EC50 = 1.1 μM vs 0.04 μM) and its partial agonist efficacy profile (7-23% of nicotine maximal response at α4β2) make it uniquely suited for investigating cognitive enhancement mechanisms independent of mesolimbic dopamine activation [1]. This differential pharmacology enables researchers to study procognitive effects while minimizing confounding variables related to reward pathway engagement, locomotor activation, or cardiovascular stimulation. The compound is particularly appropriate for chronic dosing paradigms in preclinical models where receptor desensitization and tolerance must be avoided [2].

Benchmark Positive Control for ADHD Translational Studies

As the α4β2 partial agonist with positive phase 2 clinical efficacy data in adult ADHD (significant CAARS:Inv improvement of -4.33 points vs placebo at 40 mg QD, P=0.02), ABT-089 provides a validated positive control for translational ADHD research programs [1]. Pharmaceutical discovery teams developing novel non-stimulant ADHD therapeutics can use ABT-089 as a reference standard for benchmarking target engagement, efficacy in preclinical ADHD models, and clinical predictability. The compound's favorable safety and tolerability profile in human studies further supports its utility as a comparator for novel α4β2-targeted agents [2].

Neuroprotection Research in Excitotoxicity and Glutamate-Related Pathology Models

ABT-089 demonstrates neuroprotective activity against glutamate-induced excitotoxicity in both rat cortical cell cultures (EC50 = 10 ± 3 μM) and differentiated human IMR32 neuroblastoma cells (EC50 = 3 ± 2 μM), establishing its utility as a tool compound for investigating nAChR-mediated neuroprotection mechanisms [1]. Academic and industry researchers studying excitotoxic processes in neurodegeneration, stroke, or traumatic brain injury models can employ ABT-089 to probe the protective role of α4β2 nAChR activation. The availability of human cell line data enhances translational relevance for studies aimed at neurodegenerative disease applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.